molecular formula C23H14Cl2F4N2O2 B10931416 1-(2,5-dichlorophenyl)-3,5-bis[4-(difluoromethoxy)phenyl]-1H-pyrazole

1-(2,5-dichlorophenyl)-3,5-bis[4-(difluoromethoxy)phenyl]-1H-pyrazole

Cat. No.: B10931416
M. Wt: 497.3 g/mol
InChI Key: HMOHRRXWQDHUAA-UHFFFAOYSA-N
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Description

1-(2,5-dichlorophenyl)-3,5-bis[4-(difluoromethoxy)phenyl]-1H-pyrazole is a synthetic organic compound characterized by its unique structure, which includes dichlorophenyl and difluoromethoxyphenyl groups attached to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,5-dichlorophenyl)-3,5-bis[4-(difluoromethoxy)phenyl]-1H-pyrazole typically involves the reaction of 2,5-dichlorophenylhydrazine with 4-(difluoromethoxy)benzaldehyde under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes cyclization to form the pyrazole ring. The reaction conditions, such as temperature, solvent, and pH, can significantly influence the yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve efficiency. The use of catalysts and advanced purification techniques, such as chromatography, can also enhance the overall yield and quality of the compound.

Chemical Reactions Analysis

Types of Reactions

1-(2,5-dichlorophenyl)-3,5-bis[4-(difluoromethoxy)phenyl]-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(2,5-dichlorophenyl)-3,5-bis[4-(difluoromethoxy)phenyl]-1H-pyrazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(2,5-dichlorophenyl)-3,5-bis[4-(difluoromethoxy)phenyl]-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2,5-dichlorophenyl)-3,5-bis[4-(difluoromethoxy)phenyl]-1H-pyrazole is unique due to its specific combination of dichlorophenyl and difluoromethoxyphenyl groups attached to a pyrazole ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C23H14Cl2F4N2O2

Molecular Weight

497.3 g/mol

IUPAC Name

1-(2,5-dichlorophenyl)-3,5-bis[4-(difluoromethoxy)phenyl]pyrazole

InChI

InChI=1S/C23H14Cl2F4N2O2/c24-15-5-10-18(25)21(11-15)31-20(14-3-8-17(9-4-14)33-23(28)29)12-19(30-31)13-1-6-16(7-2-13)32-22(26)27/h1-12,22-23H

InChI Key

HMOHRRXWQDHUAA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC(=NN2C3=C(C=CC(=C3)Cl)Cl)C4=CC=C(C=C4)OC(F)F)OC(F)F

Origin of Product

United States

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